molecular formula C10H14ClN3O B8640254 6-Chloropyridazine-3-carboxylic acid pentylamide

6-Chloropyridazine-3-carboxylic acid pentylamide

Cat. No.: B8640254
M. Wt: 227.69 g/mol
InChI Key: FSAFKVORIORDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloropyridazine-3-carboxylic acid pentylamide is a useful research compound. Its molecular formula is C10H14ClN3O and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

6-chloro-N-pentylpyridazine-3-carboxamide

InChI

InChI=1S/C10H14ClN3O/c1-2-3-4-7-12-10(15)8-5-6-9(11)14-13-8/h5-6H,2-4,7H2,1H3,(H,12,15)

InChI Key

FSAFKVORIORDIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=NN=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask containing 6-chloropyridazine-3-carboxylic acid (375 mg, 2.37 mmol) in dioxane (5 mL) was added thionyl chloride (420 mg, 0.26 mL, 3.56 mmol). The brown mixture was refluxed for 6 hours under nitrogen with stirring. After cooling to ambient temperature, the solvent was removed by rotary evaporator. The gummy black material was diluted with dioxane (5 mL) and the resulting solution was cooled in an ice-water bath. To the cooled solution was added amyl amine (410 mg, 0.55 mL, 4.74 mmol). The resulting black reaction solution was stirred at ambient temperature for 16 hours under nitrogen. The solvent was removed in vacuo and the residue was dissolved in dichloromethane (25 mL). The solution was washed with water (2×10 mL) and the organic layer was dried over MgSO4, filtered-off the solid and concentrated to afford a gummy material which was purified by column chromatography eluted with dichloromethane to yield 310 mg (57%) of the product as a colourless solid. m.p. 98-101° C. 1H NMR (300 MHz, CDCl3) δ 8.28, 8.05, 7.68, 3.51, 1.69-1.63, 0.90. MS (ES+) m/z 228 (M+1).
Quantity
375 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
0.55 mL
Type
reactant
Reaction Step Three
Yield
57%

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